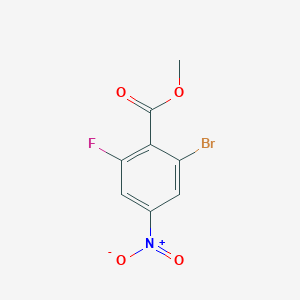

Methyl 2-bromo-6-fluoro-4-nitrobenzoate

Descripción

Methyl 2-bromo-6-fluoro-4-nitrobenzoate (CAS: Not explicitly listed in evidence; structurally related to compounds in ) is a substituted benzoate ester featuring a bromine atom at position 2, fluorine at position 6, and a nitro group at position 4 on the aromatic ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents that enhance reactivity in nucleophilic substitution or coupling reactions. Its molecular formula is inferred as C₉H₆BrFNO₄ (based on structural analogs in ), with a molecular weight of approximately 290–300 g/mol .

Propiedades

IUPAC Name |

methyl 2-bromo-6-fluoro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)7-5(9)2-4(11(13)14)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPYPMKZJQFFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-fluoro-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-bromo-6-fluorobenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-bromo-6-fluoro-4-nitrobenzoate may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-bromo-6-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.

Reduction Reactions: The major product is Methyl 2-amino-6-fluoro-4-nitrobenzoate.

Coupling Reactions: The products are biaryl compounds formed by the coupling of the aromatic ring with another aromatic or aliphatic group.

Aplicaciones Científicas De Investigación

Methyl 2-bromo-6-fluoro-4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 2-bromo-6-fluoro-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amine group via electron transfer processes facilitated by the reducing agent .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds share the benzoate backbone but differ in substituent type, position, or functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position Sensitivity :

- Shifting the nitro group from position 4 (target compound) to 3 (CAS 2363-16-8) reduces steric hindrance but alters electronic effects, impacting reactivity in cross-coupling reactions .

- Fluorine at position 6 (target) versus position 4 (CAS 1805523-59-4) affects dipole interactions and solubility .

Functional Group Impact: Nitro vs. Cyano: Nitro groups (target) are stronger electron-withdrawing groups, enhancing electrophilic aromatic substitution rates compared to cyano analogs . Methyl vs. Fluorine: Methyl substituents (CAS 16426-64-5) increase hydrophobicity but reduce electronegativity, altering solubility and metabolic stability .

Synthetic Utility :

- The target compound’s bromine and fluorine substituents enable regioselective Suzuki-Miyaura couplings, unlike methyl-substituted analogs .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Analytical Characterization :

- NMR/FTIR : Methyl benzoate analogs (e.g., methyl shikimate in ) show characteristic ester carbonyl peaks at ~165–175 ppm in ¹³C NMR and ~1700 cm⁻¹ in FTIR. Bromine and fluorine substituents cause distinct splitting patterns in ¹H NMR .

- HPLC: Retention times vary significantly; nitro-substituted compounds (target) elute later than non-nitro analogs due to increased polarity .

Critical Analysis of Stability and Reactivity

- Thermal Stability: Nitro groups (target) may reduce thermal stability compared to methyl or cyano analogs, posing risks during high-temperature reactions .

- Hydrolytic Sensitivity : The ester group in the target compound is susceptible to hydrolysis under basic conditions, unlike carboxylic acid derivatives (CAS 16426-64-5) .

Actividad Biológica

Methyl 2-bromo-6-fluoro-4-nitrobenzoate (MBFNB) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MBFNB, focusing on its mechanisms of action, interactions with biological systems, and implications for drug development.

Chemical Structure and Properties

MBFNB possesses a complex arrangement of functional groups that contribute to its reactivity and biological activity. The compound contains:

- Bromine (Br) : An electron-withdrawing group that enhances electrophilicity.

- Fluorine (F) : Known for increasing lipophilicity, which can affect membrane permeability.

- Nitro group (NO₂) : This group is particularly significant as it can undergo reduction in biological environments, potentially forming reactive intermediates that interact with cellular components.

Mechanisms of Biological Activity

The biological activity of MBFNB is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group is critical as it has been associated with several biological effects, including:

- Anticancer Activity : Nitrobenzoate derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and inhibition of angiogenesis. For instance, related compounds have been reported to disrupt vascular development in zebrafish models, indicating potential antiangiogenic properties .

- Enzyme Inhibition : MBFNB may modulate the activity of specific enzymes, which can lead to altered metabolic pathways. The structural characteristics of the compound suggest that it could act as a competitive inhibitor for certain targets.

Anticancer Potential

A study investigating nitrobenzoate-derived compounds highlighted their ability to suppress metastatic activity and inhibit multidrug-resistant cancer cells. The findings suggested that compounds similar to MBFNB could effectively target pathways involved in tumor progression .

Vascular Development Studies

Research on related nitrobenzoate compounds demonstrated significant effects on vascular development in model organisms. For example, compound X8, a nitrobenzoate derivative, was shown to impair vascular gene expression and disrupt angiogenesis by interfering with VEGF/VEGFR2 signaling pathways . This suggests that MBFNB may also possess similar antiangiogenic properties.

Comparative Analysis with Similar Compounds

To better understand the potential applications of MBFNB, a comparison with structurally similar compounds can provide insights into its unique properties and efficacy.

| Compound Name | Structural Features | Biological Activity | References |

|---|---|---|---|

| X8 | Nitro group | Antiangiogenic | |

| IMB5476 | Nitro group | Anticancer | |

| 2-Bromo-6-fluoro-N-methylbenzamide | Bromine & Fluorine | Enzyme inhibition |

Synthesis and Applications

The synthesis of MBFNB typically involves multi-step processes optimized for yield and purity. Its applications extend beyond medicinal chemistry into fields like agrochemicals and specialty chemicals due to its unique reactivity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.